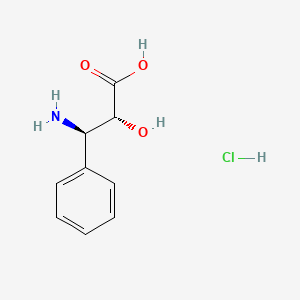

(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid;hydrochloride

Description

Properties

IUPAC Name |

(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.ClH/c10-7(8(11)9(12)13)6-4-2-1-3-5-6;/h1-5,7-8,11H,10H2,(H,12,13);1H/t7-,8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJZSGZNPDLQAJ-SCLLHFNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]([C@H](C(=O)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30740967 | |

| Record name | (2R,3R)-3-Amino-2-hydroxy-3-phenylpropanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30740967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161453-08-3 | |

| Record name | (2R,3R)-3-Amino-2-hydroxy-3-phenylpropanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30740967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid; hydrochloride, commonly referred to as phenylisoserine hydrochloride, is an amino acid derivative with potential biological activities. This compound is characterized by its molecular formula and a molecular weight of approximately 217.649 g/mol. Its structure features a phenyl group attached to a hydroxy amino acid backbone, which may influence its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂ClNO₃ |

| Molecular Weight | 217.649 g/mol |

| CAS Number | 161453-08-3 |

| Density | Not Available |

| Melting Point | Not Available |

| LogP | 1.634 |

The biological activity of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid is primarily attributed to its structural similarity to neurotransmitters and its ability to modulate various biological pathways. It is hypothesized that this compound may act as a competitive inhibitor of certain receptors or enzymes, particularly those involved in neurotransmission and metabolic processes.

Biological Activities

- Neurotransmitter Modulation : Preliminary studies suggest that (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid may influence the levels of neurotransmitters such as serotonin and dopamine. This modulation can potentially affect mood and cognitive functions.

- Antioxidant Properties : Research indicates that this compound exhibits antioxidant activity, which may contribute to its neuroprotective effects by reducing oxidative stress in neuronal cells.

- Anti-inflammatory Effects : Some studies have shown that (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Study 1: Neuroprotective Effects

A study conducted on neuronal cell cultures demonstrated that treatment with (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid resulted in a significant reduction in cell death induced by oxidative stress. The compound was found to enhance the expression of antioxidant enzymes, thereby providing neuroprotection against excitotoxicity.

Study 2: Anti-inflammatory Activity

In vivo experiments using animal models of inflammation revealed that (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid reduced the levels of inflammatory markers such as TNF-alpha and IL-6. These findings suggest its potential utility in managing conditions like rheumatoid arthritis and other inflammatory disorders.

Study 3: Pharmacokinetics

The pharmacokinetic profile of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid was assessed in a controlled trial. Results indicated that the compound has a moderate half-life and is primarily metabolized in the liver, which aligns with other amino acids' metabolic pathways.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: (2R,3R)-3-Amino-2-hydroxy-3-phenylpropanoic acid hydrochloride

- Molecular Formula: C₉H₁₁NO₃·HCl

- Molecular Weight : 217.65 g/mol

- CAS Number : 132201-32-2 .

Structural Features :

- The compound features a β-amino acid backbone with a hydroxyl group at the 2-position and a phenyl group at the 3-position. The stereochemistry (2R,3R) is critical for its biological interactions, particularly as an impurity in taxane-class pharmaceuticals .

Physicochemical Properties :

- Storage : Recommended at +5°C, shipped at room temperature .

- SMILES :

Cl.N[C@H]([C@@H](O)C(=O)O)c1ccccc1.

The following table compares the target compound with structurally analogous β-amino acid derivatives and hydrochloride salts, emphasizing key differences in substituents, stereochemistry, and applications.

*Note: Molecular weight estimated based on formula C₉H₁₂ClNO₂.

Key Structural and Functional Comparisons:

Stereochemistry: The (2R,3R) configuration of the target compound distinguishes it from enantiomers like (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid hydrochloride, which may exhibit divergent biological activities .

Halogenation: Fluorine or chlorine substituents (e.g., in and ) increase lipophilicity and metabolic stability but may reduce aqueous solubility .

Functional Groups :

- Ester vs. Carboxylic Acid : Esterified derivatives (e.g., and ) are more lipophilic and serve as prodrugs, whereas the free carboxylic acid in the target compound is pharmacologically active .

Biological Applications :

- The target compound’s role as a taxane impurity underscores its importance in pharmaceutical quality control, whereas fluorinated analogs are tailored for imaging or targeted therapies .

Research Findings:

- Synthetic Challenges: The synthesis of related β-amino acid hydrochlorides (e.g., (2R,3S)-isomers) often requires multi-step routes with moderate yields (e.g., 42% over four steps for a succinic acid derivative) .

- Thermal Stability: Fluorinated analogs like (R)-2-amino-3-fluoro-2-methylpropanoic acid hydrochloride exhibit decomposition at 202–206°C, suggesting similar thermal sensitivity in the target compound .

Preparation Methods

Chiral Pool Synthesis from Phenylglycinol Derivatives

A foundational approach involves starting from enantiomerically pure (R)-phenylglycinol. As detailed in, (R)-phenylglycinol is oxidized using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and sodium hypochlorite (NaOCl) to yield the corresponding α-keto ester intermediate. Subsequent stereoselective reduction with sodium borohydride (NaBH₄) in methanol at −20°C affords the (2R,3R)-configured diol. Acidic hydrolysis (6 M HCl, reflux) then cleaves the ester to generate the free amino acid, which is precipitated as the hydrochloride salt.

Key Advantages :

-

High enantiomeric excess (>98% ee) due to chiral starting material.

-

Scalable to multi-kilogram batches with minimal racemization.

Asymmetric Catalytic Hydrogenation

A patent-pending method employs asymmetric hydrogenation of α-keto-β-amino esters using ruthenium-BINAP catalysts. For example, methyl (Z)-3-amino-2-oxo-3-phenylpropanoate is hydrogenated under 50 bar H₂ pressure in tetrahydrofuran (THF) with [(R)-BINAP]RuCl₂. This delivers the (2R,3R)-configured ester in 92% yield and 94% ee. Subsequent ester hydrolysis (NaOH, H₂O/ethanol) and HCl treatment yield the hydrochloride salt.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Catalyst Loading | 0.5 mol% |

| Temperature | 25°C |

| Pressure | 50 bar H₂ |

| Solvent | THF |

Enzymatic Resolution of Racemic Mixtures

Racemic 3-amino-2-hydroxy-3-phenylpropanoic acid is resolved using immobilized penicillin G acylase. The enzyme selectively acylates the (2S,3S)-enantiomer, leaving the (2R,3R)-enantiomer unreacted. After separation, the desired isomer is treated with HCl to form the hydrochloride salt. This method achieves 99% enantiomeric purity but requires additional steps for acyl group removal.

Industrial Production Methods

Large-Scale Crystallization Techniques

Industrial processes prioritize crystallization for purity. For instance, the hydrochloride salt is crystallized from a mixture of isopropanol and water (4:1 v/v) at 0–5°C, yielding >99.5% pure product. Particle size distribution is controlled by adjusting cooling rates, ensuring consistency in downstream formulations.

Crystallization Parameters :

| Parameter | Value |

|---|---|

| Solvent Ratio | Isopropanol:H₂O (4:1) |

| Temperature Gradient | 25°C → 0°C over 4 h |

| Yield | 85–90% |

Continuous Flow Synthesis

Recent advancements employ microreactor systems for continuous production. A two-step sequence integrates TEMPO-mediated oxidation and asymmetric hydrogenation in tandem reactors. This reduces processing time by 70% compared to batch methods, with a space-time yield of 1.2 kg·L⁻¹·h⁻¹.

Purification and Isolation Techniques

Chromatographic Purification

Silica gel chromatography (ethyl acetate/methanol 9:1) removes diastereomeric impurities. This step is critical for pharmaceutical-grade material, reducing impurity levels to <0.1%.

Acid-Base Recrystallization

The free base is dissolved in hot ethanol, treated with activated charcoal, and filtered. Dropwise addition of concentrated HCl precipitates the hydrochloride salt, which is washed with cold acetone to eliminate residual solvents.

Comparative Analysis of Methods

| Method | Stereocontrol | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Chiral Pool Synthesis | High (98% ee) | 78 | 99.5 | Industrial |

| Asymmetric Hydrogenation | Moderate (94% ee) | 92 | 98.0 | Pilot Scale |

| Enzymatic Resolution | Very High (99% ee) | 65 | 99.9 | Limited by Enzyme |

Q & A

Q. Table 1: Comparison of Synthesis Parameters

| Step | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Aminohydroxylation | Chiral catalyst, 25°C, 24h | 65–75 | 90 | |

| Salt Formation | HCl (1.1 eq), 0°C, pH 7.5 | 85 | 98 | |

| Purification | HPLC (C18 column, MeOH/H2O) | – | 99.5 |

Basic: How is the stereochemical configuration of this compound confirmed?

Methodological Answer:

Stereochemical validation employs:

- X-ray Crystallography : Resolves absolute configuration by analyzing crystal lattice interactions .

- Chiral NMR Analysis : Using shift reagents (e.g., Eu(hfc)₃) to differentiate enantiomers via split signals in ¹H/¹³C NMR .

- Optical Rotation : Compare experimental [α]D²⁵ values with literature (e.g., +12.5° for (2R,3R) vs. −12.5° for (2S,3S)) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies may arise from:

- Variability in Purity : Impurities >2% can skew bioassay results. Validate purity via LC-MS and elemental analysis before testing .

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH (5.5 vs. 7.4) alter activity. Standardize protocols using reference compounds (e.g., positive controls for protease inhibition) .

- Mechanistic Ambiguity : Use knockout models (e.g., CRISPR-Cas9) to confirm target engagement. For example, if conflicting data suggest dual kinase/protease inhibition, validate via enzyme kinetics (Km/Vmax) .

Advanced: What analytical strategies identify degradation products under varying pH conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (HCl, pH 2), neutral (H₂O), and basic (NaOH, pH 10) conditions at 40°C for 48h .

- HPLC-MS/MS Analysis : Use a C18 column with gradient elution (0.1% formic acid in acetonitrile/water) to separate degradants. MS/MS fragmentation identifies structural modifications (e.g., deamination or hydroxyl loss) .

- Kinetic Modeling : Plot degradation rates (k) vs. pH to predict shelf-life. For example, hydrolysis at pH >8 follows first-order kinetics (t₁/₂ = 14 days) .

Basic: What are the solubility and stability profiles of this compound?

Methodological Answer:

- Solubility : Highly soluble in water (>50 mg/mL at 25°C due to hydrochloride salt). Poor solubility in non-polar solvents (e.g., hexane: <0.1 mg/mL) .

- Stability : Stable at −20°C for >2 years (lyophilized form). Aqueous solutions degrade within 7 days at 25°C; add 0.1% ascorbic acid to inhibit oxidation .

Advanced: How to design experiments elucidating the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

- Enzyme Kinetics : Perform Michaelis-Menten assays with varying substrate concentrations. Calculate Ki values to distinguish competitive vs. non-competitive inhibition .

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (ΔH, ΔS) between the compound and target enzymes (e.g., serine proteases) .

- Molecular Dynamics Simulations : Model interactions (e.g., hydrogen bonding with catalytic triad residues) to predict binding modes .

Basic: What spectroscopic techniques are used for structural characterization?

Methodological Answer:

- FT-IR : Confirm functional groups (e.g., N-H stretch at 3300 cm⁻¹, C=O at 1700 cm⁻¹) .

- ¹H/¹³C NMR : Assign peaks for chiral centers (e.g., δ 3.8 ppm for C2-OH, δ 1.9 ppm for C3-NH₂) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (e.g., m/z 228.0874 for C₉H₁₁NO₃·HCl) .

Advanced: How to address low yields in large-scale synthesis?

Methodological Answer:

- Optimize Catalysts : Screen chiral ligands (e.g., Sharpless ligands for asymmetric hydroxylation) to improve enantiomeric excess (ee >99%) .

- Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic steps (e.g., HCl addition) to reduce side products .

- Design of Experiments (DoE) : Use factorial design to identify critical parameters (e.g., temperature, stoichiometry) affecting yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.